ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate
Description
Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is a heterocyclic compound featuring a phthalazine core substituted with a 4-methoxyphenyl group at position 4 and an ethyl acetate moiety at position 2. The phthalazine scaffold is notable for its applications in medicinal chemistry, particularly in the development of bioactive molecules targeting inflammation, cancer, and microbial infections . The 4-methoxyphenyl substituent introduces electron-donating effects, which can modulate reactivity and intermolecular interactions, while the ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications .
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDNWUJMIELIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core. This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Substitution with Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a nucleophilic aromatic substitution reaction, where the phthalazinone core reacts with 4-methoxyphenyl halides in the presence of a base such as potassium carbonate.
Esterification: Finally, the ethyl acetate moiety is introduced via esterification. This involves reacting the substituted phthalazinone with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Hydroxylated phthalazinone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate exerts its effects is primarily through interaction with specific molecular targets. The phthalazinone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous phthalazine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties. Key structural analogs are outlined below:
Substituent Variations in the Phthalazine Core
Spectral and Crystallographic Data
- NMR Shifts :
- The 4-methoxyphenyl group in the target compound results in distinct aromatic proton signals at δ 7.2–7.8 ppm (doublets) and a methoxy singlet at δ 3.8 ppm .
- Fluorinated analogs (e.g., 2-fluorobenzoyl derivatives) show deshielded carbonyl carbons (δ 165–170 ppm in ¹³C NMR) due to electronegativity effects .
- X-ray Diffraction : Crystallographic studies of related compounds (e.g., ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate) reveal puckered ring geometries, with torsional angles <10° for planar phthalazine cores .
Biological Activity
Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological screening, and potential therapeutic applications of this compound, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H18N2O4
- Molecular Weight : 342.36 g/mol
The synthesis of this compound typically involves the reaction of 4-(4-methoxyphenyl)-1(2H)-phthalazinone with ethyl chloroacetate under basic conditions. This process yields the desired ester through nucleophilic substitution reactions.
Antibacterial Properties
Research indicates that derivatives of phthalazine compounds, including this compound, exhibit potent antibacterial activity. For example, studies have shown that similar compounds possess effectiveness against various bacterial strains, potentially due to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. The presence of the phthalazine moiety is often linked to enhanced cytotoxicity against tumor cells.
Research Findings and Case Studies
A number of studies have investigated the biological effects of this compound:
- Antibacterial Screening : A study published in European Journal of Medicinal Chemistry reported that phthalazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific bacterial strain tested .
- Cytotoxicity Assays : In another research effort, this compound was tested against several human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 20 µM for HeLa cells .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may activate caspase pathways leading to apoptosis in cancer cells. This was supported by flow cytometry analyses showing an increase in sub-G1 phase populations, indicative of apoptotic cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting from phthalic anhydride and hydrazine derivatives. A key intermediate is 4-(4-methoxyphenyl)phthalazin-1(2H)-one, which is reacted with ethyl chloroacetate under controlled conditions. Critical parameters include:
Q. Example Protocol :
React 4-(4-methoxyphenyl)phthalazinone with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce reactive chlorination sites.
Perform nucleophilic substitution using ethyl chloroacetate in anhydrous toluene under reflux .
Q. Table 1: Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Toluene/DMF | +15–20% |
| Temperature | 90°C | Max yield |
| Reaction Time | 10 hours | Plateau |
Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation resolve structural ambiguities?
Methodological Answer:
- ¹H/¹³C NMR : Identify ester (δ 4.2–4.4 ppm for –OCH₂CH₃) and phthalazinyl aromatic protons (δ 7.5–8.3 ppm). Coupling patterns distinguish substituent positions .
- FTIR : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and methoxy groups (C–O at 1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 337.1052 (calculated for C₁₉H₁₇N₂O₄) .
Q. Resolution of Ambiguities :
- Overlapping NMR signals can be resolved via 2D techniques (e.g., COSY, HSQC) to assign quaternary carbons.
- X-ray crystallography (using SHELXL or WinGX ) resolves stereochemical uncertainties (e.g., ring puckering ).
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the phthalazinyl ring’s electron-deficient nature suggests susceptibility to nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The ester moiety may form hydrogen bonds with catalytic lysine residues .
Case Study :
Docking simulations against COX-2 revealed binding affinity (ΔG = -8.2 kcal/mol) via π-π stacking with the phthalazinyl ring .
Q. What strategies address contradictory bioactivity results in different in vitro vs. in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations. Poor in vivo efficacy may stem from rapid ester hydrolysis .
- Metabolite Identification : Use hepatic microsomes to identify active metabolites (e.g., free carboxylic acid derivatives) .
- Model Adjustments :
- In vitro : Use 3D cell cultures or co-cultures to mimic tissue complexity.
- In vivo : Employ knockout models to isolate target pathways (e.g., NF-κB) .
Q. Table 2: Bioactivity Comparison
| Model | IC₅₀ (µM) | Notes |
|---|---|---|
| HeLa cells | 12.3 | High ROS generation |
| Murine xenograft | >50 | Rapid metabolic clearance |
Q. What crystallographic software is most effective for refining the crystal structure, and how to handle twinning or disorder?
Methodological Answer:
Q. Disorder Management :
Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?
Methodological Answer: Analog modifications (e.g., replacing methoxy with halogens) alter electronic properties and target selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
